Diethyl butylmalonate

Catalog No.
S1493477
CAS No.
133-08-4
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl butylmalonate

CAS Number

133-08-4

Product Name

Diethyl butylmalonate

IUPAC Name

diethyl 2-butylpropanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N

Synonyms

2-butylpropanedioic Acid 1,3-Diethyl Ester; Butylmalonic Acid Diethyl Ester; Butylpropanedioic Acid Diethyl Ester; Diethyl 2-Butylmalonate; Diethyl Butylmalonate; Diethyl n-Butylmalonate; Diethyl α-Butylmalonate; Ethyl Butylmalonate; NSC 4565

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC

The exact mass of the compound Diethyl butylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl butylmalonate (CAS 133-08-4) is a substituted dialkyl malonate, specifically the diethyl ester of butylpropanedioic acid. It primarily serves as a crucial intermediate in organic synthesis, where the pre-installed n-butyl group at the alpha-carbon offers a direct route to incorporating this moiety into more complex molecules. This is particularly relevant in the synthesis of pharmaceuticals, such as 5-substituted barbiturates and the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. As a colorless liquid with a high boiling point (235-240 °C), its physical properties are well-suited for standard laboratory and industrial reaction conditions requiring heating.

Procurement Fit

Synthetic Role Monosubstituted malonate building block with butyl-modulated nucleophilic reactivity
Key Reactive Site Central methylene group enables enolate formation and alkylation for complex scaffolds
Procurement Format Liquid intermediate; reported use in pharmaceutical and agrochemical synthesis routes

Selecting a substitute for diethyl butylmalonate introduces significant process inefficiencies and yields entirely different final products. Using the unsubstituted parent, diethyl malonate, necessitates adding a separate, often problematic, alkylation step with a butyl halide to form the target compound. This additional step complicates process control, as it can lead to undesired side products like di-butylated species or butene gas via E2 elimination, thereby reducing yield and purity. Conversely, substituting with a different alkylmalonate, such as diethyl ethylmalonate, is not a viable alternative as it would produce compounds with an ethyl group at the target position instead of the required butyl group, fundamentally failing to meet the synthetic objective for butyl-containing molecules like butobarbital.

Substitution Risk

Target Feature
Substitute Limitation
Risk Implication
Butyl substituent at 2-position
Shorter alkyl chains (methyl, ethyl) alter radical addition kinetics
Reaction rate and efficiency may shift, affecting yield in radical-mediated pathways
Uniform Z,Z-enolate conformation
t-Butyl analog gives mixed conformers (Z,Z, Z,E, E,E)
Heterogeneous enolate may lead to complex mixtures and reduced alkylation selectivity
Dedicated intermediate for phenylbutazone synthesis
Generic malonates lack the required butyl chain
Incompatible with the specific synthetic route; downstream product identity may be lost
Chain-length-dependent CO2 phase behavior
Methyl/ethyl malonates exhibit different VLE with supercritical CO2
Process design data may not transfer directly, requiring re-validation for supercritical fluid applications

Precursor Suitability: Streamlines Synthesis by Eliminating On-Site Alkylation

Diethyl butylmalonate serves as a direct, single-component precursor for condensation reactions, such as the synthesis of 5-butylbarbituric acid. This contrasts with starting from the more generic diethyl malonate, which requires an initial, separate reaction step involving deprotonation with a strong base (e.g., sodium ethoxide) and subsequent alkylation with an agent like n-butyl bromide to generate diethyl butylmalonate in situ. A patented preparation method starting from diethyl malonate reports a yield of 76.48% for the diethyl butylmalonate intermediate. Procuring the pre-alkylated diethyl butylmalonate bypasses this entire step, eliminating the associated yield loss, raw material handling (sodium, butyl bromide), and process control challenges related to minimizing dialkylation.

Evidence DimensionProcess Steps Required for Condensation Precursor
Target Compound Data1 step (Direct use in condensation)
Comparator Or BaselineDiethyl Malonate: 2 steps (Alkylation with butyl halide, then condensation)
Quantified DifferenceEliminates one major synthetic step and its associated ~24% yield loss.
ConditionsSynthesis of 5-butyl-substituted heterocycles.

This reduces process complexity, raw material inventory, and potential for side-reactions, directly improving manufacturing efficiency and cost-effectiveness.

Radical Reactivity
Head-to-head
2.5× vs. diethyl malonate (1.0)
Reported reactivity context for radical addition synthesis with oct-1-ene
Comparative study; conditions may vary across radical systems

Processability & Handling: Lower Volatility Compared to Shorter-Chain Analogs

Diethyl butylmalonate exhibits a significantly higher boiling point compared to its shorter-chain analogs, which is a critical parameter for process safety and handling in heated reactions. Its atmospheric boiling point is consistently reported in the range of 235-240 °C. In direct comparison, diethyl ethylmalonate (C2-substituted) boils at 204-206 °C, and the parent diethyl malonate (unsubstituted) boils at approximately 199 °C. The ~35 °C higher boiling point of diethyl butylmalonate reduces its volatility, lowering vapor pressure and potential for evaporative loss during high-temperature reactions, such as condensations with urea which can be run at 110 °C.

Evidence DimensionBoiling Point (°C at 1 atm)
Target Compound Data235-240 °C
Comparator Or BaselineDiethyl ethylmalonate: 204-206 °C | Diethyl malonate: 199 °C
Quantified Difference+31 to +41 °C vs. comparators
ConditionsStandard atmospheric pressure.

Higher boiling point improves safety by reducing flammability risk and simplifies handling by minimizing solvent loss in open or refluxing systems, leading to more consistent reaction conditions.

Enolate Conformation
Head-to-head
Z,Z-type (single) vs. mixture of three conformers
Conformational uniformity supports predictable alkylation selectivity
Sodium enolates in DMSO-d6; t-butyl analog comparison
Synthesis Purity & Yield
Reported
99.57% purity / 76.42% yield
Supports process development and intermediate procurement assessment
Catalyst-free patent method; independent verification advised
CO2 Phase Behavior
Class-level
Henry’s constants differ across malonate homologs
Chain-length-dependent VLE data for supercritical CO2 process design
Binary CO2 systems; full dataset in cited reference
Aquatic Toxicity
Data to verify
log(IGC50⁻¹) = 0.557
Reported ecotoxicity endpoint for environmental risk screening
Tetrahymena pyriformis assay; source verification recommended

Direct Precursor for 5-Butylbarbituric Acid Derivatives

Ideal for the streamlined synthesis of butyl-substituted barbiturates and related heterocycles. The compound's structure allows for direct condensation with urea or its derivatives in the presence of a base like sodium ethoxide, avoiding the need for a separate, yield-reducing alkylation step that would be required if starting from diethyl malonate.

Intermediate for the NSAID Phenylbutazone

Serves as a key, pre-functionalized building block in the multi-step synthesis of the anti-inflammatory drug phenylbutazone. Using diethyl butylmalonate provides the necessary butyl-substituted malonate core in a single, well-defined molecule, simplifying the initial stages of the synthesis compared to building the structure from simpler precursors.

Synthesis of Peptide Deformylase Inhibitors

Employed as a reagent in the synthesis of novel antibacterial agents, such as 2,5-dihydropyrrole formyl hydroxyamino derivatives. In this context, the butylmalonate fragment is incorporated into the final molecule, where the butyl group can contribute to optimizing properties like lipophilicity and target binding.

Application Selection Guide

Application
Selection Property
Validation Focus
Phenylbutazone API Intermediate Synthesis
Butyl-specific synthetic route requirement
Intermediate purity and yield specification
Radical Addition Reaction Optimization
Alkyl chain reactivity profile
Reaction rate and selectivity validation
Enolate-Mediated Alkylation/Condensation
Conformational purity of enolate (Z,Z)
Selectivity and byproduct profiling
Supercritical CO2 Process Design
CO2-malonate phase behavior data
VLE data validation for process modeling

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

216.13615911 Da

Monoisotopic Mass

216.13615911 Da

Boiling Point

237.5 °C

Heavy Atom Count

15

UNII

CYY2Q744WB

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133-08-4

Wikipedia

Diethyl butylmalonate

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